molecular formula C11H16Cl2F2N2 B13458254 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride

Cat. No.: B13458254
M. Wt: 285.16 g/mol
InChI Key: XTEMQRXPEDICAJ-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process can yield piperazine as a co-product, which can then be further modified to produce specific derivatives like this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylphenyl ketones, while reduction may produce difluoromethylphenyl alcohols.

Scientific Research Applications

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C11H12F2N2·2HCl
Molecular Weight: 270.14 g/mol
The compound features a piperazine ring substituted with a difluoromethyl group and a phenyl moiety, which enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoromethyl group increases the compound's lipophilicity, facilitating its ability to cross cellular membranes and interact with intracellular targets. The piperazine moiety is known for its affinity to aminergic receptors, which play crucial roles in neurotransmission and various signaling pathways .

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of piperazine compounds can possess significant antibacterial and antifungal properties. For instance, phenylpiperazine derivatives have been evaluated for their acaricidal activities against Tetranychus urticae and other pests .
  • Antiviral Activity: Certain piperazine derivatives have demonstrated promising anti-HIV-1 activity, with IC50 values in the nanomolar range, suggesting potential for therapeutic applications in viral infections .
  • Anticancer Potential: Research on piperazine-containing compounds has highlighted their ability to induce necroptosis in cancer cells, offering new avenues for cancer therapy. Specifically, compounds similar to 1-[4-(Difluoromethyl)phenyl]piperazine have shown efficacy against K562 leukemic cells through mechanisms involving TNF-R1 signaling pathways .

Case Studies

  • Acaricidal Activity Study:
    • A study synthesized various phenylpiperazine derivatives, including those with difluoromethyl substitutions. The most active compound showed significant efficacy against Tetranychus urticae, indicating the potential utility of these derivatives in agricultural pest control .
  • Antiviral Research:
    • A series of novel piperazine derivatives were tested against HIV-1, revealing that specific modifications led to enhanced antiviral activity compared to existing therapies. These findings suggest that this compound could be further explored as a lead compound for developing new antiviral agents .
  • Cancer Therapy Exploration:
    • Investigations into the mechanism of action of piperazine derivatives revealed their role in inducing necroptosis in cancer cells. This pathway was linked to increased expression of TNF-R1 and modulation of apoptotic signaling, highlighting the therapeutic promise of these compounds in oncology .

Data Tables

Biological ActivityCompoundTarget Organism/Cell TypeIC50 (µM)Reference
Acaricidal1-[4-(Difluoromethyl)phenyl]piperazineTetranychus urticaeNot specified
AntiviralB07 hydrochlorideHIV-1 (CEMX174 cells)<0.01
AnticancerLQFM018K562 leukemic cellsN/A

Properties

Molecular Formula

C11H16Cl2F2N2

Molecular Weight

285.16 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]piperazine;dihydrochloride

InChI

InChI=1S/C11H14F2N2.2ClH/c12-11(13)9-1-3-10(4-2-9)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2;2*1H

InChI Key

XTEMQRXPEDICAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(F)F.Cl.Cl

Origin of Product

United States

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